Physicochemical Differentiation: Lipophilicity Control vs. Benzyl Analogs
The introduction of a 4-pyridyl group significantly lowers the compound's lipophilicity compared to the direct benzyl analog, N-benzylcyclopropanamine. This is quantified by a measured LogP of 0.78 versus 1.89 for the benzyl analog, representing a 1.11 log unit reduction [1]. This shift indicates superior aqueous solubility and a reduced risk of promiscuous target binding, a common challenge with more lipophilic amine scaffolds.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.78 |
| Comparator Or Baseline | N-benzylcyclopropanamine: LogP = 1.89 |
| Quantified Difference | Target compound LogP is 1.11 units lower |
| Conditions | Calculated/measured LogP values sourced from authoritative chemical databases |
Why This Matters
For procurement, a lower LogP suggests better developability for targets requiring aqueous solubility, reducing the need for extensive formulation optimization compared to more lipophilic analogs.
- [1] ChemBase. N-(pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5). LogP = 0.78. N-benzylcyclopropanamine LogP data from MolBase. View Source
